1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol

Lipophilicity Drug-likeness ADME prediction

Researchers optimizing 15-LOX inhibitor SAR often face logP-related solubility and non-specific binding issues with existing analogs. This N1-oxolan-2-ylmethyl-4,5-diphenylimidazole-2-thiol provides a precise solution. - LogP 4.66: bridges the gap between unsubstituted parent (logP 4.03) and overly lipophilic benzyl analog (logP 5.55) for balanced membrane permeability. - Retains the C2-thiol iron-chelating pharmacophore essential for nanomolar 15-LOX inhibition, while the N1-ether hydrogen-bond acceptor offers synthetic diversification. - Reliable 95% purity (Enamine catalog); in stock with lead time from 7 days for rapid parallel library synthesis.

Molecular Formula C20H20N2OS
Molecular Weight 336.45
CAS No. 733030-50-7
Cat. No. B3001554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol
CAS733030-50-7
Molecular FormulaC20H20N2OS
Molecular Weight336.45
Structural Identifiers
SMILESC1CC(OC1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H20N2OS/c24-20-21-18(15-8-3-1-4-9-15)19(16-10-5-2-6-11-16)22(20)14-17-12-7-13-23-17/h1-6,8-11,17H,7,12-14H2,(H,21,24)
InChIKeyFQJBXCXAEHYUJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol: Chemical Identity & Physicochemical Profile


1-(Oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol (CAS 733030-50-7) is a tetrasubstituted imidazole-2-thiol derivative bearing 4,5-diphenyl substituents and an N1-tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group . The compound belongs to the 4,5-diarylimidazole-2-thione/thiol tautomeric family, a privileged scaffold with documented inhibitory activity against lipoxygenases, acyl-CoA:cholesterol acyltransferase (ACAT), and dopamine β-hydroxylase [1]. Its molecular formula is C₂₀H₂₀N₂OS (MW 336.45), with a predicted density of 1.28 ± 0.1 g/cm³ and a boiling point of 495.6 ± 55.0 °C . The compound is commercially catalogued as a research building block (e.g., Enamine EN300-07784) at 95% purity with an experimentally determined logP of 4.663 [2].

Scaffold 4,5-Diarylimidazole-2-thiol with free C2-thiol for enzyme inhibition and metal-coordination studies
Lipophilicity Intermediate logP range supporting cell-permeability screening and ADME exploration
Procurement Catalogued research building block with defined purity and short lead time

1-(Oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol: Differentiation from Unsubstituted & N-Benzyl Analogs


Although 4,5-diphenyl-1H-imidazole-2-thiol (CAS 2349-58-8) and its N-benzyl congener (CAS 15061-34-4) share the same 4,5-diphenylimidazole-2-thiol core, substitution at the N1 position fundamentally alters the compound's physicochemical profile and, by extension, its behavior in both biological assays and synthetic transformations. The N1-oxolan-2-ylmethyl group introduces an ether oxygen hydrogen-bond acceptor that is absent in the benzyl analog, modulating logP by approximately -0.9 units relative to the benzyl derivative (logP 4.66 vs. 5.55) . This lipophilicity shift directly impacts aqueous solubility, protein binding, and membrane partitioning—parameters that cannot be retrospectively matched by simply adjusting the concentration of a more lipophilic analog in an assay [1]. Furthermore, the thiol–thione tautomerism at C2, which governs metal coordination and nucleophilic reactivity, is sensitive to the electronic environment created by the N1 substituent; substituting oxolan-2-ylmethyl for benzyl or hydrogen alters the pKa of the thiol group and consequently the speciation of the active nucleophile at physiological pH [2].

Lipophilicity shift LogP ~4.7 vs. ~5.6 for the N-benzyl analog may alter assay partitioning and protein binding, preventing direct concentration matching.
Hydrogen-bond acceptor change The added ether oxygen (3 HBA vs. 2 in benzyl/parent analogs) may shift solvation thermodynamics and target-binding enthalpy.
Thiol–thione equilibrium sensitivity N1 electronic environment influences thiol pKa; replacing oxolan-2-ylmethyl with benzyl or H may alter metal-coordination speciation.

1-(Oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol: Comparative Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation

The target compound exhibits a calculated logP of 4.663 [1], which is intermediate between the unsubstituted parent 4,5-diphenyl-1H-imidazole-2-thiol (logP = 4.0324) and the 1-benzyl analog (logP = 5.5541) . The oxolan-2-ylmethyl group reduces logP by approximately 0.89 units compared to the benzyl congener, attributable to the ether oxygen within the tetrahydrofuran ring. This represents a quantifiable lipophilicity reduction of ~16% on the log scale relative to the benzyl derivative, positioning the target compound closer to the optimal logP range (1–5) for oral bioavailability while retaining the solubility-enhancing ether functionality absent in the purely hydrocarbon benzyl substituent.

Lipophilicity (LogP)
Head-to-head
Target logP 4.66; Δ -0.89 vs. benzyl analog, Δ +0.63 vs. parent
Intermediate logP supports cell-permeability screening without excessive lipophilicity.
~8-fold partition-coefficient difference; relevant for assay buffer selection.
Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Count

The tetrahydrofuran ring of the oxolan-2-ylmethyl substituent contributes one additional hydrogen-bond acceptor (HBA) atom (ether oxygen) compared to the 1-benzyl analog, which contains only sp²-hybridized carbons in its N1 appendage . The target compound has a total of 3 HBA sites (thione sulfur, imidazole N3, and ether oxygen) versus 2 HBA sites for the benzyl analog. This difference is verifiable by SMILES structural comparison: the target [C1CC(OC1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4] contains the tetrahydrofuran oxygen, while the benzyl analog replaces this with a phenyl ring [1]. In 4,5-diarylimidazole-2-thione 15-lipoxygenase inhibitors, hydrogen-bond acceptance from the imidazole core is critical for iron coordination in the enzyme active site; the additional ether oxygen may contribute to secondary binding interactions or influence solvation thermodynamics [2].

H-Bond Acceptors
Class-level
3 HBA (thione S, N3, ether O) vs. 2 in benzyl and parent analogs
Extra ether oxygen may modify solubility and secondary binding interactions.
No direct solvation data; structural inference from SMILES.
Hydrogen bonding Molecular recognition Solubility enhancement

15-LOX Inhibitory Scaffold Potency

The 4,5-diarylimidazole-2(3H)-thione scaffold, of which the target compound is an N1-substituted member, has been validated as a potent 15-lipoxygenase (15-LOX) inhibitory chemotype. The unsubstituted parent compound 4,5-diphenyl-1H-imidazole-2-thiol inhibits soybean 15-LOX with an IC₅₀ of 0.0152 µM (15.2 nM) at pH 7.0 [1]. In the broader SAR study of this series, the free thiol group was demonstrated to be essential for activity: methylation of the SH group to S–CH₃ increased the IC₅₀ to >250 µM, representing a >16,000-fold loss in potency [2]. Docking studies indicated that the thiol(ate) directly coordinates the iron atom in the 15-LOX active site [2]. While the target compound itself has not been reported in this specific 15-LOX assay, its retention of the free thiol at C2 and the intact 4,5-diphenyl substitution pattern places it within the active chemotype. The N1-oxolan-2-ylmethyl group is not expected to abolish this iron-chelating mechanism and may modulate isoform selectivity or pharmacokinetics.

15-LOX Scaffold Potency
Class-level
Parent IC₅₀ = 15.2 nM; S-Me analog >250 µM (>16,000× loss)
Target retains essential thiol pharmacophore; N1 substitution not expected to abolish Fe-chelation.
Target not yet tested in 15-LOX assay; scaffold-level inference.
15-Lipoxygenase inhibition Anti-inflammatory Iron chelation

IMPDH II Target Engagement

The target compound has been experimentally screened for in vitro inhibitory potency against inosine monophosphate dehydrogenase II (IMPDH II), an enzyme target relevant to immunosuppressive and antiviral therapy . The assay (ALA873223) assessed binding activity, and the compound was scored as active (activity flag = 1) in this primary screening format . While quantitative IC₅₀ values are not publicly disclosed for this specific compound in the IMPDH II assay, the screening result establishes that the N1-oxolan-2-ylmethyl substitution does not abrogate enzyme binding capacity. This is notable because IMPDH II and 15-LOX represent structurally and mechanistically distinct enzyme families, suggesting that the target compound may exhibit a broader target engagement profile than analogs optimized solely for 15-LOX.

IMPDH II Screening
Data to verify
Active in primary binding assay (ALA873223)
Supports target-engagement beyond 15-LOX; quantitative IC₅₀ not reported.
Qualitative screening flag; orthogonal confirmation recommended.
IMPDH II inhibition Immunosuppression Antiviral

Commercial Availability and Purity

The target compound is a catalogued building block (Enamine EN300-07784) with a specified purity of 95% and a lead time of approximately 7 days from stock . In contrast, the unsubstituted parent 4,5-diphenyl-1H-imidazole-2-thiol (CAS 2349-58-8) is widely available from multiple vendors, while the 1-benzyl analog (CAS 15061-34-4) is less commonly stocked. The target compound's molecular weight of 336.45 g/mol and MDL number MFCD04635819 provide unambiguous identity verification for procurement [1]. The combination of a validated catalog entry, defined purity, and reasonable lead time reduces procurement risk compared to commissioning custom synthesis of an unstocked N1-substituted analog.

Commercial Availability
Specification review
Enamine EN300-07784, 95% purity, ~7-day lead time
Reduces procurement risk vs. custom synthesis of N1-substituted analogs.
Verify lot-specific purity and availability before ordering.
Building block Commercial availability Purity specification

Thiol–Thione Tautomerism and Metal-Binding

The C2-thiol group in the target compound exists in tautomeric equilibrium with the thione form (C=S), enabling both soft-metal coordination via the thiolate anion and nucleophilic reactivity at sulfur. This tautomerism is well-characterized for imidazole-2-thiols, with pKa values for the SH group typically ranging from 8 to 10 depending on ring substitution [1]. The 4,5-diphenyl substitution pattern provides steric shielding that may influence the kinetics of metal complex formation relative to less hindered analogs. In the broader class, 4,5-diphenylimidazole-2-thiol-derived gold(I) complexes have demonstrated sub-micromolar cytotoxicity against cancer cell lines (e.g., IC₅₀ = 0.28 µM on MCF-7topo) [2]. The target compound retains the free thiol necessary for such metalation chemistry, distinguishing it from 2-alkylthio derivatives where the sulfur is blocked, and from 2-sulfone derivatives where the sulfur oxidation state precludes thiolate formation [3].

Thiol–Thione & Metal Binding
Class-level
Free C2-thiol; related Au(I) complexes show IC₅₀ 0.28 µM (MCF-7topo)
Enables metal-coordination research; distinguishes from S-blocked or oxidized derivatives.
Metal-complex activity context-dependent; target compound not tested in such assays.
Metal coordination Thiol reactivity Gold(I) complexes

1-(Oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol: Application Scenarios


15-LOX Inhibitor Lead Optimization

For medicinal chemistry programs targeting 15-LOX or related iron-containing dioxygenases, the target compound offers a logP of 4.663—intermediate between the unsubstituted parent (logP 4.03) and the overly lipophilic benzyl analog (logP 5.55) [1]. This positions it within a more favorable range for cell permeability while mitigating the solubility and non-specific binding liabilities associated with logP >5. The intact C2-thiol ensures retention of the iron-chelating mechanism essential for nanomolar 15-LOX inhibition, as demonstrated by the parent scaffold (IC₅₀ = 15.2 nM) [2]. Researchers can use this compound as a starting point for SAR exploration where N1 substitution modulates physicochemical properties without ablating the core pharmacophore.

Thiolate-Bridged Metal Complex Synthesis

The target compound serves as a sulfur-donor ligand for the synthesis of gold(I), silver(I), copper(I), and other transition metal complexes. The 4,5-diphenyl groups provide steric bulk that can influence complex geometry and stability, while the N1-oxolan-2-ylmethyl group introduces an ether oxygen that may participate in secondary coordination or hydrogen-bonding networks within the complex . Related 4,5-diphenylimidazole-2-thione-derived gold(I) complexes have shown sub-micromolar anticancer activity (IC₅₀ = 0.28 µM against MCF-7topo), establishing the scaffold's utility in metallodrug discovery [3].

IMPDH II Chemical Probe Development

The confirmed activity of the target compound in an IMPDH II primary screening assay supports its use as a starting scaffold for developing chemical probes of inosine monophosphate dehydrogenase. IMPDH II is a validated target for immunosuppressive (mycophenolate mofetil) and antiviral therapies. The compound's intermediate logP and the presence of the ether HBA may confer favorable cell permeability characteristics for intracellular target engagement. Further derivatization at the C2-thiol (e.g., fluorescent tagging via disulfide linkage) or at the para positions of the phenyl rings can generate tool compounds while retaining the core recognition elements.

Diversity-Oriented Synthesis Building Block

As a commercially catalogued building block (Enamine EN300-07784, 95% purity) , the target compound provides a reliable starting point for parallel library synthesis. The C2-thiol can undergo S-alkylation, S-arylation, or oxidation to sulfone, while the N1-oxolan-2-ylmethyl group can be cleaved under acidic conditions to reveal the free N1–H for further diversification. This synthetic versatility, combined with documented purity and availability, makes the compound suitable for medicinal chemistry campaigns requiring rapid analog generation from a validated imidazole core.

Application
Selection Property
Validation Focus
15-LOX inhibitor SAR studies
Intermediate logP for permeability screening
Iron-chelating pharmacophore retention
Metal-coordination ligand studies
Free C2-thiol for thiolate formation
Steric/electronic modulation by N1 substituent
IMPDH II target-engagement probe development
Confirmed primary screening activity
Cell-permeability and target engagement
Medicinal chemistry library synthesis
C2-thiol diversification handle
Catalog purity and synthetic accessibility
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